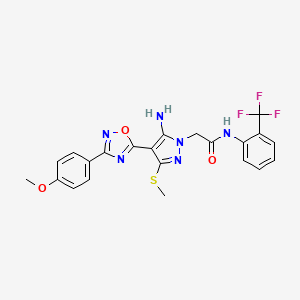
N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoxaline core, a thiazole ring, and a phenyl group, making it a versatile molecule for further study and application.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including anticancer activity .
Mode of Action
It’s known that thiazole derivatives can interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anticancer activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the 2-methylthiazol-4-yl phenylamine. This intermediate is then reacted with quinoxaline-2-carboxylic acid chloride under specific conditions to form the final product. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the HCl byproduct.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide has shown potential as a bioactive molecule
Medicine: The compound has been studied for its potential medicinal properties, including anticancer and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for further development as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the development of new materials with enhanced properties.
類似化合物との比較
N-(2-(2-methylthiazol-4-yl)phenyl)acetamide: A related compound with a similar structure but different functional group.
Quinoxaline derivatives: Other quinoxaline-based compounds with varying substituents and biological activities.
Uniqueness: N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide stands out due to its unique combination of a thiazole ring and a quinoxaline core. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
特性
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-21-18(11-25-12)13-6-2-3-7-14(13)23-19(24)17-10-20-15-8-4-5-9-16(15)22-17/h2-11H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJGDDQPLZYNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2976662.png)




![8-(4-methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)


![1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE](/img/structure/B2976676.png)
![N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2976678.png)
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)


